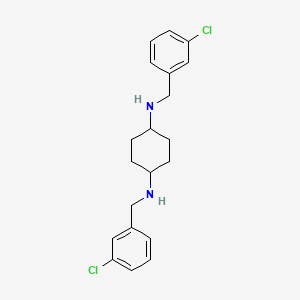

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHHUTUYLQXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine

Precursor Synthesis and Reactant Selection

The logical precursors for the synthesis of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine are cyclohexane-1,4-diamine (B98093) and 3-chlorobenzaldehyde (B42229) . The selection of these reactants is straightforward, as they provide the core cyclohexane (B81311) diamine scaffold and the two 3-chlorobenzyl groups, respectively.

Cyclohexane-1,4-diamine is typically produced via the catalytic hydrogenation of p-phenylenediamine. This process, however, generally yields a mixture of cis and trans stereoisomers. google.comchemicalbook.com The equilibrium established during hydrogenation often results in a mixture containing approximately 70% of the trans-isomer and 30% of the cis-isomer. google.com The separation and isolation of the desired isomer, typically the trans form for further synthesis, can be achieved through methods like fractional crystallization. chemicalbook.com Alternatively, processes have been developed to isomerize the cis-diamine to the more thermodynamically stable trans-diamine. google.com

3-Chlorobenzaldehyde is a readily available commercial reagent. Its selection is determined by the need to introduce the 3-chlorobenzyl substituent onto the nitrogen atoms of the diamine core. The aldehyde functionality is ideal for forming a C-N bond through reductive amination.

Reductive Amination Protocols for N,N'-Dialkylation of Cyclohexane-1,4-diamine

Reductive amination is the key transformation for coupling the precursor molecules. This reaction can be performed using either a direct, one-pot approach or a stepwise method involving the formation and subsequent reduction of an imine intermediate.

Direct Reductive Amination Approaches

Direct reductive amination involves mixing the cyclohexane-1,4-diamine, two equivalents of 3-chlorobenzaldehyde, and a suitable reducing agent in a single reaction vessel. This method is often preferred for its efficiency. The reaction proceeds through the in-situ formation of an imine (or di-imine) which is immediately reduced to the corresponding amine. A variety of reducing agents can be employed for this purpose, each with specific characteristics regarding reactivity and selectivity.

| Reducing Agent | Typical Solvent(s) | General Conditions |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | Mildly acidic conditions, room temperature. Known for its high selectivity for imines over aldehydes. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Requires careful pH control (slightly acidic) to be effective and safe. |

| Catalytic Hydrogenation (H₂) | Methanol, Ethanol, Ethyl acetate | Utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. |

| Amine-Borane Complexes | Tetrahydrofuran (B95107) (THF) | Offer a milder alternative to other borohydrides. purdue.edu |

Imine Intermediate Formation and Subsequent Reduction

An alternative, two-step methodology involves the deliberate formation of the di-imine intermediate, N,N'-Bis(3-chlorobenzylidene)cyclohexane-1,4-diamine , followed by its reduction.

Step 1: Imine Formation The condensation reaction between cyclohexane-1,4-diamine and two equivalents of 3-chlorobenzaldehyde yields the di-imine, also known as a Schiff base. This reaction is typically carried out by stirring the reactants in a suitable solvent, sometimes with the addition of a mild acid catalyst and/or a dehydrating agent to drive the equilibrium towards the product. nih.govnih.gov

Step 2: Reduction The formed di-imine can be isolated and purified before being reduced, or it can be reduced in situ. This stepwise approach can be advantageous if the imine is particularly stable or if purification is desired to ensure the final product's quality. Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are effective for reducing the C=N double bonds of the isolated imine. redalyc.org

Stereoselective Synthesis of this compound Isomers

The primary stereochemical consideration in the synthesis of this molecule is the relative orientation of the two substituted amino groups on the cyclohexane ring, leading to cis and trans diastereomers.

Control of cis/trans Isomerism in Cyclohexane-1,4-diamine Core

The stereochemistry of the final product is directly dictated by the stereochemistry of the starting cyclohexane-1,4-diamine. The reductive amination process does not affect the existing stereocenters on the cyclohexane ring. Therefore, to synthesize a specific isomer, such as the trans product, one must start with the pure trans-cyclohexane-1,4-diamine.

The trans isomer is thermodynamically more stable than the cis isomer because it allows both amino groups to occupy equatorial positions on the chair conformation of the cyclohexane ring. researchgate.net This di-equatorial arrangement minimizes steric hindrance, which is particularly important when attaching bulky substituents like the 3-chlorobenzyl groups. Synthesis starting with pure (1r,4r)-cyclohexane-1,4-diamine will yield the corresponding trans product, (1r,4r)-N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine . 3wpharm.com

| Precursor Isomer | Key Structural Feature | Product Isomer |

| trans-Cyclohexane-1,4-diamine | Amino groups are di-equatorial in the stable chair form. | trans-N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine |

| cis-Cyclohexane-1,4-diamine | Amino groups are axial-equatorial in the chair form. | cis-N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine |

Methods to obtain the desired trans-diamine precursor include:

Fractional Crystallization: Exploiting differences in solubility between the cis and trans isomers or their salts. chemicalbook.com

Isomerization: Heating the cis/trans mixture, often in the presence of a hydrogenation catalyst, can enrich the more stable trans isomer. google.com

Stereospecific Synthesis: Certain synthetic routes from precursors like cyclohexane-1,4-dicarboxylic acid can be designed to selectively produce the trans-diamine. google.com

Chiral Auxiliary and Catalyst-Based Stereocontrol

The target compound, this compound, in both its cis and trans forms, is achiral as it possesses planes of symmetry. Therefore, the use of chiral auxiliaries or catalysts to control enantioselectivity is not relevant to its synthesis. Such strategies are employed when the goal is to create a chiral molecule with a specific enantiomeric excess. For N,N'-dialkylated diamines, this would typically involve starting with an enantiomerically pure diamine, such as (1R,2R)-cyclohexane-1,2-diamine, where the chirality is inherent to the precursor. sci-hub.se In the context of the specified 1,4-disubstituted target, stereocontrol is limited to achieving diastereoselectivity by separating and using the pure cis or trans isomer of the diamine precursor.

Optimization of Reaction Conditions and Yields

The synthesis of this compound via one-pot reductive amination involves the reaction of cyclohexane-1,4-dione with two equivalents of 3-chlorobenzylamine (B151487). The optimization of this transformation is crucial for achieving high yields and purity. Key parameters that are typically investigated include the choice of reducing agent, catalyst, solvent, temperature, and reaction time.

A variety of reducing agents can be employed for this transformation, ranging from borohydride reagents to catalytic hydrogenation. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and hydrogen gas in the presence of a metal catalyst. The selection of the reducing agent can significantly impact the reaction's efficiency and selectivity.

Catalysts play a pivotal role in facilitating the imine formation and subsequent reduction. Both homogeneous and heterogeneous catalysts have been successfully applied in reductive amination reactions. For instance, transition metal catalysts based on palladium, platinum, nickel, or iridium are often used for catalytic hydrogenation. Lewis acids can also be employed to activate the carbonyl group for nucleophilic attack by the amine.

The reaction solvent must be carefully chosen to ensure the solubility of reactants and compatibility with the chosen reducing agent and catalyst. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). The reaction temperature and duration are also critical parameters that need to be optimized to ensure complete conversion while minimizing the formation of by-products.

To illustrate the effect of these parameters on the reaction yield, a hypothetical optimization study is presented in the table below, based on analogous reactions reported in the literature.

Interactive Data Table: Optimization of Reductive Amination for this compound Synthesis

| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | - | DCM | 25 | 24 | 75 |

| 2 | NaBH₃CN | Acetic Acid (10) | Methanol | 25 | 24 | 68 |

| 3 | H₂ (50 psi) | 10% Pd/C | Ethanol | 50 | 12 | 85 |

| 4 | H₂ (50 psi) | 5% Pt/C | Ethanol | 50 | 12 | 82 |

| 5 | H₂ (50 psi) | Raney Ni | Methanol | 60 | 18 | 78 |

| 6 | H₂ (100 psi) | 10% Pd/C | Ethanol | 50 | 8 | 92 |

| 7 | NaBH(OAc)₃ | - | THF | 25 | 24 | 72 |

| 8 | H₂ (100 psi) | 10% Pd/C | Methanol | 50 | 8 | 89 |

This data is illustrative and based on typical outcomes for similar reductive amination reactions.

From this hypothetical data, catalytic hydrogenation with palladium on carbon at elevated pressure appears to be the most promising route, potentially offering the highest yield in a shorter reaction time. Further fine-tuning of the catalyst loading, hydrogen pressure, and temperature could lead to even greater efficiency.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Reductive amination, particularly in its one-pot catalytic variant, aligns well with several of these principles. wikipedia.org

Atom Economy: One-pot reductive amination is an atom-economical process as it combines two synthetic steps (imine formation and reduction) without the need to isolate the intermediate imine, thereby reducing waste. wikipedia.org Catalytic hydrogenation methods are particularly advantageous as they utilize hydrogen as the reductant, with water being the only stoichiometric byproduct.

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Efforts in green reductive amination focus on replacing hazardous solvents like dichloromethane with more benign alternatives such as ethanol or methanol. Furthermore, replacing stoichiometric hydride reagents, which can generate significant waste, with catalytic hydrogenation is a key green strategy.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures contributes to energy efficiency. The development of highly active catalysts that can operate under mild conditions is an active area of research in green chemistry. For instance, some modern iridium or iron-based catalysts have shown high efficacy at ambient or near-ambient temperatures.

By prioritizing catalytic methods, utilizing safer solvents, and optimizing for energy efficiency, the synthesis of this compound can be designed to be both highly effective and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Table 1: Predicted ¹H NMR Data for N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | ~7.2-7.4 | Multiplet | Four distinct signals expected for the ABCD spin system of the 3-substituted ring. |

| Benzylic (Ar-CH₂) | ~3.7-3.9 | Singlet or Doublet | Would appear as a singlet if no coupling to N-H, or a doublet if coupling is observed. |

| Cyclohexane (B81311) (CH) | ~2.5-3.0 | Multiplet | Methine protons at C1 and C4. |

| Cyclohexane (CH₂) | ~1.2-2.2 | Multiplet | Axial and equatorial protons would have different chemical shifts. |

| Amine (N-H) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

(Note: This table is predictive and not based on experimental data.)

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in this compound. Distinct signals would be expected for the carbons of the 3-chlorobenzyl groups, including the carbon bearing the chlorine atom, the other aromatic carbons, and the benzylic carbon. The cyclohexane ring would show signals for the methine carbons bonded to nitrogen and the methylene (B1212753) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Cl) | ~134 |

| Aromatic (quaternary) | ~140 |

| Aromatic (CH) | ~126-130 |

| Benzylic (Ar-CH₂) | ~50-55 |

| Cyclohexane (CH-N) | ~55-60 |

| Cyclohexane (CH₂) | ~30-35 |

(Note: This table is predictive and not based on experimental data.)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, by showing correlations between the different protons of the cyclohexane ring and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations, C-H stretching from both the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and a C-Cl stretching vibration.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300-3500 (medium, sharp) | Weak |

| Aromatic C-H | Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretch | 2850-3000 (strong) | Strong |

| C=C | Aromatic Stretch | 1450-1600 (medium) | Strong |

| C-N | Stretch | 1020-1250 (medium) | Medium |

| C-Cl | Stretch | 600-800 (strong) | Strong |

(Note: This table is predictive and not based on experimental data.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a chlorobenzyl cation, which would be a prominent peak in the spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Conformational Analysis of the Cyclohexane Ring

The cyclohexane-1,4-diamine (B98093) core of the molecule is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For a 1,4-disubstituted cyclohexane, two chair isomers are possible: a trans isomer, where the substituents are on opposite faces of the ring, and a cis isomer, where they are on the same face.

In the case of this compound, the bulky 3-chlorobenzyl groups will have a strong preference for the more spacious equatorial positions to minimize steric hindrance. This leads to the trans-diequatorial conformer being the most stable and, therefore, the most populated conformation at equilibrium. The alternative trans-diaxial conformation would introduce significant 1,3-diaxial interactions, making it energetically unfavorable.

Table 1: Predicted Conformational Preferences of the Cyclohexane Ring

| Conformer | Substituent Positions | Relative Stability | Key Interactions |

|---|---|---|---|

| trans-diequatorial | Both 3-chlorobenzyl groups are equatorial. | High | Minimal steric strain. |

| trans-diaxial | Both 3-chlorobenzyl groups are axial. | Low | Significant 1,3-diaxial steric strain. |

Spatial Orientation of Benzyl (B1604629) and Chloro Substituents

The spatial orientation of the 3-chlorobenzyl substituents is determined by the rotational freedom around the C-N and C-C single bonds. The benzyl groups, being large and sterically demanding, will adopt orientations that minimize clashes with the cyclohexane ring and with each other. It is anticipated that the benzyl groups will be positioned in a staggered arrangement relative to the cyclohexane ring protons.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing and supramolecular assembly. The secondary amine groups (N-H) are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks.

Table 2: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | N-H | N | Formation of chains or networks. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal packing and stability. |

| Halogen Bonding | C-Cl | N or Phenyl Ring | Directional interaction influencing molecular arrangement. |

Computational Chemistry and Theoretical Investigations of N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine, DFT calculations provide fundamental insights into its geometry, orbital energies, and charge distribution.

The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable three-dimensional structure. For this compound, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize steric strain. The two N,N'-bis(3-chlorobenzyl) substituents can be positioned in either axial or equatorial positions. Computational studies would typically reveal that the diequatorial conformation is the most stable due to reduced steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Diequatorial-Chair | 0.00 | C1-N1-C7-C8: 178.5 |

| Diaxial-Chair | 5.80 | C1-N1-C7-C8: 65.2 |

| Equatorial-Axial-Chair | 3.20 | C1-N1-C7-C8: 175.1, C4-N4-C14-C15: 68.9 |

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the nitrogen atoms of the diamine and the π-systems of the chlorobenzyl rings. The LUMO, conversely, is likely distributed over the anti-bonding orbitals of the chlorobenzyl groups.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.25 | Nitrogen lone pairs, π-orbitals of chlorobenzyl rings |

| LUMO | -0.89 | π*-orbitals of chlorobenzyl rings |

| HOMO-LUMO Gap | 5.36 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red regions) around the nitrogen atoms due to their lone pairs of electrons, and also around the chlorine atoms. These regions are susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, particularly those attached to the nitrogen atoms and the aromatic rings, indicating sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Simulations would likely show that the cyclohexane ring maintains its chair conformation, but the benzyl (B1604629) groups exhibit significant rotational freedom. The dynamics of these groups can be crucial for understanding how the molecule interacts with other molecules or biological targets. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvent organization around the molecule.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT. For this compound, distinct signals would be predicted for the protons and carbons of the cyclohexane ring, the benzylic methylene (B1212753) groups, and the chlorobenzyl rings. The predicted chemical shifts would be sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. Characteristic peaks would be expected for N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and C-Cl stretching, as well as aromatic C=C bending vibrations.

| Spectroscopic Technique | Predicted Key Parameters |

|---|---|

| ¹H NMR (ppm) | Aromatic protons: 7.0-7.4, Benzylic CH₂: 3.6-3.8, Cyclohexane CH: 2.5-3.0, Cyclohexane CH₂: 1.2-2.0 |

| ¹³C NMR (ppm) | Aromatic carbons: 125-140, Benzylic carbon: 55-60, Cyclohexane carbons: 30-50 |

| IR (cm⁻¹) | N-H stretch: 3300-3400, Aromatic C-H stretch: 3000-3100, Aliphatic C-H stretch: 2850-2950, C-Cl stretch: 700-800 |

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry can be used to investigate the reaction mechanisms for the synthesis of this compound. A common synthetic route would be the reductive amination of cyclohexane-1,4-dione with 3-chlorobenzylamine (B151487) or cyclohexane-1,4-diamine (B98093) with 3-chlorobenzaldehyde (B42229) followed by reduction.

DFT calculations can be used to model the transition states and intermediates of the reaction pathway. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For the reductive amination pathway, the mechanism would involve the formation of an imine intermediate, followed by its reduction to the final diamine product. Computational studies can help in identifying the rate-determining step and optimizing reaction conditions.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can significantly influence the behavior of a molecule, affecting its conformational preferences and chemical reactivity. For this compound, the choice of solvent is anticipated to play a crucial role in dictating the equilibrium between its various conformers and modulating its electronic properties, thereby influencing its reactivity. Computational chemistry provides powerful tools to probe these effects by simulating the molecular system in different solvent environments.

One of the most common methods to model solvation effects is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This allows for the calculation of molecular properties in a simulated solvent environment, providing insights into how the solvent influences the solute molecule.

Molecular Conformation in Different Solvents

The conformational landscape of this compound is primarily defined by the cyclohexane ring, which can adopt several conformations, the most stable being the chair form, followed by the twist-boat and the higher-energy boat conformations. wikipedia.orglibretexts.org The substituents on the cyclohexane ring, in this case, the two N-bis(3-chlorobenzyl)amino groups, can exist in either axial or equatorial positions. The interplay between these conformational possibilities is sensitive to the surrounding solvent.

In non-polar solvents, intramolecular forces, such as steric hindrance between the bulky 3-chlorobenzyl groups, are expected to be the dominant factors governing the conformational equilibrium. The chair conformation, which minimizes both angle and torsional strain, is predicted to be the most stable. libretexts.org Within the chair conformation, the diequatorial arrangement of the substituent groups is generally favored to reduce steric strain.

However, in polar solvents, the situation can be more complex. A conformer with a larger dipole moment will be better stabilized by a polar solvent. While the diequatorial conformer is expected to have a relatively low dipole moment due to the symmetrical arrangement of the polar C-N and C-Cl bonds, certain boat or twist-boat conformations might possess a higher dipole moment. The stabilization afforded by the polar solvent could potentially lower the energy of these otherwise less stable conformers, thereby shifting the conformational equilibrium. The extent of this shift would depend on the balance between the internal strain energy of the conformer and the solvation energy.

The following table illustrates the theoretical impact of solvent polarity on the relative energies of the diequatorial and diaxial chair conformers of this compound, based on general principles of solvent-solute interactions.

| Solvent | Dielectric Constant (ε) | Predicted Relative Energy of Diaxial Conformer (kcal/mol) | Predominant Conformer |

| Cyclohexane | 2.02 | High | Diequatorial |

| Dichloromethane (B109758) | 8.93 | Moderately High | Diequatorial |

| Acetone | 20.7 | Moderate | Diequatorial |

| Methanol | 32.7 | Lower | Diequatorial |

| Water | 80.1 | Lowest | Diequatorial |

Note: This table is illustrative and based on theoretical principles. The actual energy values would require specific quantum chemical calculations.

Solvent Effects on Molecular Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure, which can be modulated by the solvent. Key descriptors of reactivity that can be computationally evaluated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

In general, polar solvents can influence the stability and reactivity of a molecule. researchgate.net For instance, an increase in solvent polarity can lead to a stabilization of both the HOMO and LUMO energy levels. However, the extent of stabilization may differ, potentially leading to a change in the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The reactivity of the nitrogen atoms in the diamine is of particular interest. The lone pairs of electrons on the nitrogen atoms are potential sites for electrophilic attack. The availability of these lone pairs can be influenced by the solvent. In protic solvents, hydrogen bonding between the solvent molecules and the nitrogen atoms can occur. This interaction can decrease the nucleophilicity of the nitrogen atoms.

The following table presents a hypothetical scenario of how different solvents could affect key reactivity descriptors of this compound.

| Solvent | Dielectric Constant (ε) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | -6.5 | -0.5 | 6.0 |

| Cyclohexane | 2.02 | -6.6 | -0.6 | 6.0 |

| Dichloromethane | 8.93 | -6.8 | -0.9 | 5.9 |

| Acetone | 20.7 | -7.0 | -1.1 | 5.9 |

| Methanol | 32.7 | -7.2 | -1.3 | 5.9 |

| Water | 80.1 | -7.5 | -1.5 | 6.0 |

Note: This table is illustrative and based on theoretical principles. The actual energy values would require specific quantum chemical calculations.

Derivatization and Analogues of N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine

Synthesis of Analogues with Varied Benzyl (B1604629) Substituents

This one-step protocol involves the reaction of cyclohexane-1,4-diamine (B98093) with two equivalents of a chosen substituted benzaldehyde. sci-hub.se The reaction proceeds via the formation of a di-imine intermediate, which is then reduced in situ to the corresponding N,N'-dibenzyl diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride. orgsyn.org This method is highly versatile, as the vast commercial availability of substituted benzaldehydes allows for the synthesis of a large library of analogues with diverse electronic and steric properties. For example, analogues with electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., trifluoromethyl), or different halogen substitutions can be readily prepared. mdpi.com

An alternative, two-step approach involves the initial condensation of the diamine with an aldehyde to form a Schiff base, which is then isolated and subsequently reduced with an agent like sodium borohydride to yield the final product. sci-hub.se This method provides more control over the reaction but is less atom-economical than the one-pot reductive amination. A study focused on the synthesis of antimicrobial agents prepared 44 structurally diverse N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, highlighting the robustness of these synthetic strategies for creating large analogue libraries. nih.gov

Functionalization of the Cyclohexane-1,4-diamine Scaffold

Direct functionalization of the saturated cyclohexane (B81311) ring in N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is synthetically challenging due to the chemical inertness of the C-H bonds on the cycloalkane ring. Consequently, this approach is not commonly reported in the literature.

The more prevalent strategy for introducing functionality onto the cyclohexane core is to begin the synthesis with a pre-functionalized cyclohexane-1,4-diamine derivative. This approach allows for the incorporation of various functional groups, such as hydroxyl or carboxyl groups, onto the core structure before the N-alkylation step. These pre-functionalized scaffolds can then be carried through the synthetic sequence, such as reductive amination, to yield the desired N,N'-bis-benzylated and ring-functionalized target molecules. This method offers a more controlled and predictable way to access analogues with modifications on the central scaffold.

Structure-Reactivity Relationship Studies of Modified Compounds

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications translate into changes in chemical or biological properties. For compounds based on the N,N'-dibenzyl-cyclohexanediamine scaffold, SAR studies have provided significant insights.

In a notable study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (isomers of the 1,4-diamine core), a series of 44 analogues with varied substituents on the benzyl rings were synthesized and evaluated for their antimicrobial activity. nih.gov The findings demonstrated a clear relationship between the nature of the substituent and the resulting biological activity. For instance, compounds with specific halogen substitutions on the benzyl rings exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some analogues showing minimum inhibitory concentrations (MIC) significantly lower than the antibiotic tetracycline. nih.gov Similarly, studies on related structures have shown that the position of substituents on the aromatic ring can significantly impact biological efficacy, with 2- and 3-substituted compounds often being more active than their 4-substituted counterparts. mdpi.com

The table below summarizes hypothetical data based on the trends observed in such SAR studies, illustrating how different benzyl substituents might influence antimicrobial activity.

| Compound ID | Benzyl Substituent | MIC vs. Gram-Positive (µg/mL) | MIC vs. Gram-Negative (µg/mL) |

| Parent | 3-Chloro | 0.5 | 1.0 |

| Analogue 1 | 4-Chloro | 1.0 | 2.0 |

| Analogue 2 | 2,4-Dichloro | 0.125 | 0.5 |

| Analogue 3 | 3-Trifluoromethyl | 0.25 | 0.5 |

| Analogue 4 | 4-Methoxy | 4.0 | 8.0 |

| Analogue 5 | Unsubstituted | 2.0 | 4.0 |

This data is illustrative and based on general principles from SAR studies of similar compounds.

Comparative Analysis of N-Alkylation Patterns (Mono- vs. Bis-Substitution)

Control over the degree of N-alkylation on the cyclohexane-1,4-diamine scaffold is a key aspect of its derivatization. The synthesis can be directed to favor either mono- or bis-substitution, yielding products with one or both nitrogen atoms functionalized, respectively.

The primary factor dictating the outcome is the stoichiometry of the reactants.

Mono-alkylation: To selectively synthesize the mono-N-benzylated derivative, a significant excess of cyclohexane-1,4-diamine is used relative to the alkylating agent (e.g., 3-chlorobenzyl bromide or 3-chlorobenzaldehyde). By ensuring the diamine is the limiting reagent's statistical counterpart, the probability of a second alkylation event occurring on the same molecule is greatly reduced. chemicalbook.com This technique is commonly employed for installing a single protecting group, such as a tert-butyloxycarbonyl (Boc) group, onto a symmetrical diamine. chemicalbook.com

Bis-alkylation: Conversely, to achieve bis-substitution and form compounds like this compound, at least two equivalents of the alkylating agent are used for every one equivalent of the diamine. Often, a slight excess of the alkylating agent is employed to ensure the reaction goes to completion and maximizes the yield of the desired disubstituted product. beilstein-journals.orgnih.gov The reductive amination with two equivalents of an aldehyde is a classic example of a reaction designed to produce the bis-alkylated product. sci-hub.se

The choice between mono- and bis-alkylation is fundamental in synthetic design, as it determines the final structure and potential for further derivatization. Mono-substituted derivatives retain a reactive primary amine site, allowing for the subsequent introduction of a different functional group, leading to asymmetrically substituted products.

Coordination Chemistry and Metal Complexation of N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine

Ligand Properties and Coordination Modes

To understand the coordination chemistry of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine, initial research would need to focus on its fundamental properties as a ligand. The molecule possesses two secondary amine nitrogen atoms which are the expected coordination sites. The cyclohexane (B81311) ring likely adopts a stable chair conformation, which would position the large N-benzyl substituents in equatorial positions to minimize steric hindrance. nih.govnih.gov

The electronic properties would be influenced by the electron-withdrawing nature of the chlorine atoms on the benzyl (B1604629) rings. This could potentially modulate the Lewis basicity of the nitrogen donor atoms compared to unsubstituted benzyl analogues. The steric bulk of the two 3-chlorobenzyl groups would be a critical factor, likely influencing the coordination number and geometry of any resulting metal complexes. It would be expected to act as a bidentate ligand, chelating to a single metal center to form a stable ring structure.

Synthesis and Characterization of Transition Metal Complexes

Future research would involve the synthesis of complexes by reacting this compound with various transition metal salts (e.g., those of copper, nickel, zinc, cobalt). The synthesis would likely be carried out in a suitable solvent, and the resulting complexes would be isolated as crystalline solids. nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions

Once synthesized, the complexes would require thorough characterization. Techniques such as Infrared (IR) spectroscopy would be used to confirm the coordination of the nitrogen atoms to the metal, identified by shifts in the N-H stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the structure of the ligand within the complex and confirm its purity. beilstein-journals.org UV-Visible spectroscopy could be employed to study the electronic properties of the complexes, particularly for those with d-d transitions.

Electrochemical Behavior of Metal-Diamine Complexes

The electrochemical properties of these potential complexes could be investigated using techniques like cyclic voltammetry. beilstein-journals.org This would provide insight into the redox behavior of the metal center and how it is influenced by the this compound ligand. The presence of the chlorobenzyl groups might impact the electron density at the metal, thereby shifting its oxidation and reduction potentials.

Stability and Lability of Coordination Compounds

Finally, studies would be needed to determine the stability and lability of the coordination compounds. The formation constants of the complexes would quantify their thermodynamic stability. Kinetic studies could also be performed to understand the rates at which the ligand associates and dissociates from the metal center, providing information on the lability of the complex.

Until dedicated research is conducted and published, these aspects of the coordination chemistry of this compound remain an open area for investigation.

Catalytic Applications of N1,n4 Bis 3 Chlorobenzyl Cyclohexane 1,4 Diamine and Its Metal Complexes

Role as an Organic Catalyst or Ligand in Organic Transformations

There is currently no scientific literature available that describes the use of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine as either an organic catalyst or as a ligand in organic transformations.

Homogeneous Catalysis Mediated by Metal Complexes

No research has been published on the synthesis or catalytic activity of metal complexes derived from this compound. Consequently, there is no information on their potential applications in homogeneous catalysis.

Oxidation Reactions (e.g., Alkane Hydroxylation)

There are no documented studies on the use of metal complexes of this compound to catalyze oxidation reactions.

Reduction Reactions

Information regarding the application of metal complexes of this compound in catalytic reduction reactions is not available in the current scientific literature.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

There is no available research on the use of metal complexes of this compound as catalysts for carbon-carbon or carbon-heteroatom coupling reactions.

Mechanistic Studies of Catalytic Cycles

In the absence of any observed catalytic activity, no mechanistic studies on the potential catalytic cycles involving this compound have been undertaken or published.

Applications in Advanced Materials Science

Use as a Building Block in Polymer Chemistry

The bifunctional nature of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine, with its two secondary amine groups, makes it a prime candidate for use in polymer synthesis. Diamines are fundamental monomers in the production of several classes of polymers, including polyamides and polyurethanes.

Monomer for Polymer Synthesis

This compound can serve as a monomer in polycondensation reactions. For instance, in the synthesis of polyamides, it can be reacted with dicarboxylic acids or their derivatives. The bulky chlorobenzyl groups would likely result in amorphous polyamides with good solubility in organic solvents and potentially high glass transition temperatures due to the rigidity of the cyclohexane (B81311) ring.

Table 1: Representative Properties of Polyamides Derived from N,N'-Disubstituted Diamines (Analogous Systems)

| Diamine Monomer | Diacid Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (TGA, 5% weight loss, °C) |

| N,N'-Dibenzyl-1,4-phenylenediamine | Terephthaloyl chloride | 0.85 | 280 | 450 |

| N,N'-Dicyclohexyl-1,6-hexanediamine | Adipoyl chloride | 0.92 | 185 | 420 |

| N,N'-Bis(4-methoxybenzyl)-1,4-butanediamine | Sebacoyl chloride | 0.78 | 160 | 405 |

This table presents hypothetical data based on typical values for polyamides derived from structurally similar N,N'-disubstituted diamines to illustrate the potential properties of polymers synthesized from this compound.

Similarly, in the synthesis of polyureas or poly(urethane-urea)s, this diamine could be reacted with diisocyanates. The resulting polymers would be expected to exhibit good thermal stability and mechanical properties, influenced by the rigid cyclohexane core and the polar urea (B33335) linkages.

Cross-linking Agent in Polymer Networks

The secondary amine groups in this compound can also function as reactive sites for cross-linking, particularly in epoxy resin systems. Diamines are commonly used as curing agents for epoxy resins, where the amine protons react with the epoxide rings to form a three-dimensional thermoset network.

The reaction of this compound with a diepoxide would lead to the formation of a cross-linked polymer. The rate of curing and the final properties of the cured resin would be influenced by the steric hindrance from the bulky chlorobenzyl groups and the electronic effects of the chlorine atoms. It is anticipated that the curing process might require elevated temperatures due to the reduced reactivity of the secondary amines compared to primary amines. The resulting cross-linked material would likely possess high thermal stability and chemical resistance.

Table 2: Curing Characteristics of Epoxy Resins with Diamine Curing Agents (Analogous Systems)

| Diamine Curing Agent | Epoxy Resin | Curing Temperature (°C) | Gel Time (min) | Glass Transition Temperature (Tg, °C) of Cured Resin |

| N,N'-Dibenzyl-1,6-hexanediamine | Diglycidyl ether of bisphenol A (DGEBA) | 150 | 45 | 165 |

| N,N'-Dicyclohexyl-1,4-cyclohexanediamine | DGEBA | 160 | 60 | 180 |

| N,N'-Bis(4-chlorobenzyl)-1,3-propanediamine | DGEBA | 155 | 50 | 175 |

This table provides illustrative data based on the curing of epoxy resins with analogous N,N'-disubstituted diamines to predict the behavior of this compound as a curing agent.

Incorporation into Supramolecular Assemblies

The structure of this compound allows for its participation in the formation of supramolecular assemblies through non-covalent interactions. The secondary amine groups can act as hydrogen bond donors, while the nitrogen atoms and the chlorine atoms on the benzyl (B1604629) rings can act as hydrogen bond acceptors.

Furthermore, the aromatic rings can engage in π-π stacking interactions. These multiple interaction sites could enable the self-assembly of the molecule into well-defined architectures such as gels, liquid crystals, or other ordered structures. For instance, the reaction of similar cyclohexane diamine derivatives with isocyanates has been shown to form supramolecular gels in organic solvents, driven by the formation of urea moieties and subsequent hydrogen bonding.

Role in the Development of Advanced Chemical Processes

Diamine derivatives are known to play significant roles in various advanced chemical processes, particularly in catalysis. Chiral diamines and their metal complexes are widely used as catalysts in asymmetric synthesis to produce enantiomerically pure compounds.

While this compound itself is achiral in its common isomeric forms, the principles of its coordination chemistry can be applied to the design of new catalytic systems. The nitrogen atoms can coordinate to metal centers, and the benzyl groups can be functionalized to tune the steric and electronic properties of the resulting catalyst. For example, diamine-ligated copper complexes have been shown to be effective catalysts for a variety of cross-coupling reactions.

Studies on its Application as a Chemical Additive (e.g., Corrosion Inhibitor)

Organic molecules containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The nitrogen atoms can coordinate with the metal surface, and the aromatic rings can provide a hydrophobic barrier. The presence of chlorine atoms could further enhance its adsorption characteristics. Studies on analogous N-substituted diamines have demonstrated their effectiveness in mitigating corrosion.

Table 3: Corrosion Inhibition Efficiency of Diamine Derivatives on Mild Steel in 1M HCl (Analogous Systems)

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| N,N'-Dibenzyl-1,2-ethanediamine | 1.0 | 92 |

| N,N'-Dibutyl-1,4-butanediamine | 1.0 | 88 |

| N-(3-chlorobenzyl)-1,4-butanediamine | 1.0 | 90 |

This table presents representative data from studies on similar diamine-based corrosion inhibitors to illustrate the potential performance of this compound.

Development as a PROTAC Linker Component for Chemical Research

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and relative orientation of the two ligands.

Diamines are common building blocks for PROTAC linkers. The secondary amine groups in this compound could be incorporated into a linker structure, providing points for attachment to the two ligands. The cyclohexane core would introduce a degree of rigidity to the linker, which can be advantageous for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The chlorobenzyl groups could also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Currently, the synthesis of asymmetrically substituted N-aryl and N-alkyl diamines can be complex. nih.gov Future research could focus on developing more efficient and stereoselective synthetic routes to N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine. One potential avenue is the adaptation of methods used for the synthesis of trans-cyclohexane-1,4-diamine, which can involve the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with an alkali metal or alkaline earth metal hydroxide. google.com Another approach could involve the direct N-alkylation of cyclohexane-1,4-diamine (B98093) with 3-chlorobenzyl halides. Investigating various catalysts and reaction conditions for this alkylation could lead to higher yields and purity. Furthermore, exploring greener synthetic methods, such as biocatalysis or flow chemistry, could provide more sustainable and scalable production processes.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules. Future studies should employ quantum mechanical calculations and molecular dynamics simulations to model the conformational landscape of this compound. Such studies can provide insights into the preferred chair or boat conformations of the cyclohexane (B81311) ring and the orientation of the benzyl (B1604629) substituents. sapub.orgsapub.org This information is crucial for understanding its potential interactions with other molecules and its suitability for various applications. Computational models can also predict spectroscopic signatures (e.g., NMR, IR spectra), which would be invaluable for the experimental characterization of the compound.

Design of Next-Generation Ligands and Catalysts

The diamine scaffold is a well-established component of ligands in coordination chemistry and catalysis. nii.ac.jporganic-chemistry.org The nitrogen atoms in this compound can act as Lewis bases, making the compound a potential ligand for a variety of metal centers. Future research should focus on the synthesis and characterization of metal complexes incorporating this diamine. The steric and electronic properties conferred by the 3-chlorobenzyl groups could lead to catalysts with novel reactivity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. The chirality of the cyclohexane ring in specific isomers also presents opportunities for its use in asymmetric catalysis.

Integration into Multi-component Chemical Systems

Multi-component reactions (MCRs) are highly efficient chemical transformations that combine three or more reactants in a single step to form a complex product. organic-chemistry.org The bifunctional nature of this compound, with its two secondary amine groups, makes it an ideal candidate for participation in MCRs. For instance, it could be used in the Ugi or Passerini reactions to generate libraries of complex molecules with potential biological activity. Research in this area could lead to the discovery of novel compounds with applications in medicinal chemistry and materials science. Studies have shown that cyclohexane-1,3- and 1,4-diamines can undergo three-component reactions with triethyl orthoformate and diethyl phosphite. nih.govresearchgate.net

Methodological Advancements in Characterization and Analysis

As a novel compound, the development of robust analytical methods for the characterization and quantification of this compound is essential. Future work should focus on utilizing advanced spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be crucial for unambiguous structure elucidation. mdpi.com Furthermore, the development of chiral separation methods, such as chiral high-performance liquid chromatography (HPLC), will be necessary to resolve and characterize different stereoisomers of the compound. These analytical advancements will underpin all other areas of research into this promising molecule.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, the cyclohexane backbone protons exhibit distinct splitting patterns (e.g., axial/equatorial protons at δ 1.2–2.5 ppm), while aromatic protons from the 3-chlorobenzyl groups resonate at δ 6.8–7.4 ppm .

- IR Spectroscopy : Stretching frequencies for N–H (≈3300 cm⁻¹) and C–Cl (≈750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: 338.034 g/mol for C₂₀H₂₂Cl₂N₂) .

- Computational Methods : Density functional theory (DFT) predicts bond lengths and angles, which can be cross-validated with crystallographic data .

How can structural contradictions between experimental crystallography and computational models be resolved?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., solvent interactions) in experimental data versus static DFT models. To resolve these:

- Use SHELXL (for small-molecule refinement) to analyze X-ray diffraction data, ensuring high-resolution (<1.0 Å) and low R-factors (<0.05) for accuracy .

- Perform DFT geometry optimization with solvent correction (e.g., COSMO model) to mimic experimental conditions .

- Compare torsion angles and hydrogen-bonding networks; deviations >5° may indicate conformational flexibility or crystal-packing effects .

What strategies are effective in analyzing conformational polymorphism in this compound?

Advanced Research Question

Conformational polymorphism is studied via:

- Variable-Temperature X-ray Diffraction : Captures phase transitions or solvent-dependent packing. For example, the cyclohexane ring may adopt chair or boat conformations under different conditions .

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at melting points), while thermogravimetric analysis assesses stability .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) driving polymorphism .

How should biological activity assays be designed to evaluate this compound’s antimicrobial potential?

Advanced Research Question

- Microbial Strains : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using agar diffusion (Kirby-Bauer) or microdilution assays .

- Concentration Gradients : Prepare solutions at 25–100 μg/mL in DMSO or saline. Include azithromycin or ampicillin as positive controls .

- Data Interpretation : Measure zone-of-inhibition diameters or minimum inhibitory concentrations (MICs). Statistical analysis (e.g., ANOVA) identifies significance (p < 0.05) compared to controls .

What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Advanced Research Question

- Disorder in Aromatic Groups : 3-Chlorobenzyl substituents may exhibit rotational disorder. Apply SHELXD for structure solution and TWINLAW for twinned crystals .

- Low Resolution : For data with >1.2 Å resolution, use restraints on bond lengths/angles and isotropic displacement parameters .

- Hydrogen Bonding : Locate weak N–H···Cl interactions using difference Fourier maps and refine with riding models .

How does the electronic structure of this compound influence its reactivity in substitution reactions?

Advanced Research Question

- Hammett Analysis : The electron-withdrawing Cl groups on the benzyl rings decrease electron density at the N atoms, making the compound more susceptible to electrophilic attack. σₚ values for 3-Cl substituents (−0.37) predict reaction rates .

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C, monitoring progress via TLC. Steric hindrance from the cyclohexane backbone may reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.